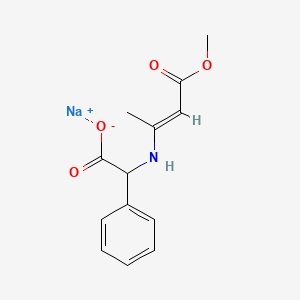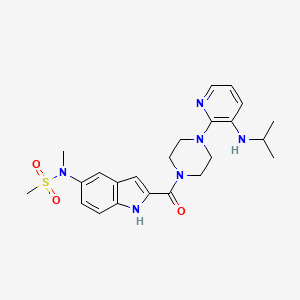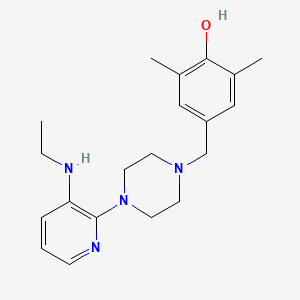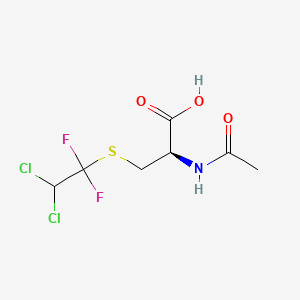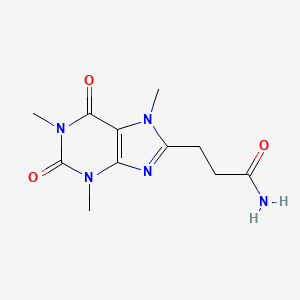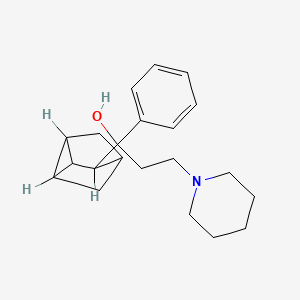
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound that features a unique fusion of pyridine and benzoxazepine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzoxazepine moiety. Key steps may include:
Cyclization reactions: To form the fused ring system.
Amination reactions: To introduce the amino group at the 9th position.
Methylation reactions: To add the methyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature control: Maintaining optimal temperatures to ensure efficient reactions.
Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogenation or alkylation at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects.
Diagnostics: Used in diagnostic assays for certain diseases.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Component in the formulation of certain drugs.
Mecanismo De Acción
The mechanism of action of 9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. These may include:
Enzyme binding: Inhibition of enzyme activity by binding to the active site.
Receptor interaction: Modulation of receptor activity by binding to receptor sites.
Pathway modulation: Alteration of biochemical pathways by influencing key steps.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the amino group at the 9th position.
9-Amino-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the methyl group at the 6th position.
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5-one: Lacks the (6H) designation.
Uniqueness
9-Amino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is unique due to the presence of both the amino group at the 9th position and the methyl group at the 6th position, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
140413-14-5 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
9-amino-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C13H11N3O2/c1-16-10-5-4-8(14)7-11(10)18-12-9(13(16)17)3-2-6-15-12/h2-7H,14H2,1H3 |
Clave InChI |
GCBCXZAOJBFLKI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N)OC3=C(C1=O)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


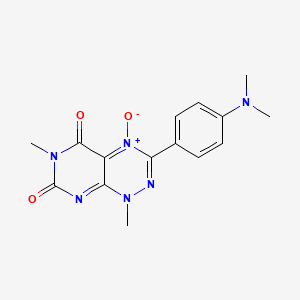

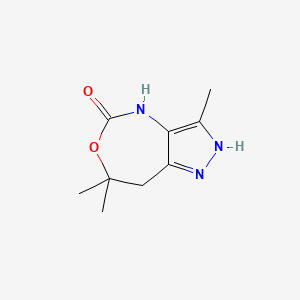
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

